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Compound of Interest

Compound Name: Jatrophane 4

Cat. No.: B8099212

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for a
representative jatrophane diterpenoid, designated here as Jatrophane 4 (identified as
euphjatrophane C in primary literature). Jatrophane diterpenoids are a diverse group of natural
products, primarily found in the Euphorbiaceae family, known for their complex structures and
significant biological activities, including multidrug resistance modulation and cytotoxic effects.
[1][2][3] The structural elucidation of these compounds relies heavily on a combination of
modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Jatrophane 4.

Table 1: Mass Spectrometry Data for Jatrophane 4

Parameter Value

Molecular Formula Ca3He6013

lonization Mode HRESIMS

Measured m/z 767.3265 [M + Na]*
Calculated m/z 767.3249 for CasHesO13Na
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HRESIMS: High-Resolution Electrospray lonization Mass Spectrometry[5]
Table 2: 1H and 3C NMR Spectroscopic Data for Jatrophane 4 (in CDCls)

While a complete, explicitly assigned NMR table for "euphjatrophane C (4)" is not available in
the provided search results, the data indicates it is similar to a known compound, 2,5,9,14-
Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, with the
exception of an acetoxy group position.[5] The following is a representative compilation of
typical jatrophane NMR data based on analogous structures found in the literature.[1][5][6]
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Position oC (ppm) OoH (ppm), J (Hz)
1 ~35-45 ~2.5-3.5 (M)

2 ~70-80 ~5.0-6.0 (d, J = 3-5)
3 ~75-85 ~5.5-6.5 (d, J = 3-5)
4 ~40-50 ~2.5-3.0 (m)

5 ~70-80 ~5.5-6.0 (br s)

6 ~140-145 -

7 ~70-80 ~5.0-5.5 (d, J=10-12)
8 ~70-80 ~5.0-5.5 (M)

9 ~200-210 -

10 ~40-50 -

11 ~130-140 ~5.5-6.0 (d, J = 16)
12 ~130-140 ~5.5-6.0 (dd, J = 16, 10)
13 ~35-45 ~3.5-4.0 (dq)

14 ~200-210 -

15 ~85-95 -

16 ~15-25 ~1.0-1.5 (d, J = 6-7)
17 ~110-120 ~4.8-5.2 (s)

18 ~25-35 ~1.2-1.5 (s)

19 ~20-30 ~1.2-1.5 (s)

20 ~15-25 ~1.2-1.5(d, J = 6-7)
Acyl Groups

OAc ~170, ~21 ~2.0 (s)

OBz ~165, ~130-135 ~7.4-8.1 (m)
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Note: This table represents typical chemical shift ranges for jatrophane diterpenoids and is for
illustrative purposes. Actual values for a specific compound may vary.

Table 3: Infrared (IR) Spectroscopy Data for Jatrophane 4

Wavenumber (cm~?) Functional Group Assignment
~1740 Ester Carbonyl (C=0)

~1715 Ketone Carbonyl (C=0)

~1675 a,B-Unsaturated Ketone

~1600, ~1450 Aromatic Ring (C=C)

This data is representative for jatrophane structures containing ester, ketone, and benzoyl

functionalities.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: 1D and 2D NMR spectra are typically recorded on Bruker AM-400, DRX-
500, or Avance IIl 600 spectrometers.[5]

o Sample Preparation: Samples are dissolved in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) used as an internal standard.

o Data Acquisition:
o 'H NMR spectra are acquired at frequencies ranging from 400 to 600 MHz.
o 13C NMR spectra are acquired at frequencies ranging from 100 to 150 MHz.

o 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are
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performed to establish proton-proton and proton-carbon correlations, which are crucial for
structural elucidation.[1][8]

2.2. Mass Spectrometry (MS)

¢ Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is
performed on instruments such as an APl QSTAR time-of-flight spectrometer or an Agilent
6520 Accurate-Mass Q-TOF LC/MS spectrometer.[5][7]

e Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and
introduced into the mass spectrometer via direct infusion or after liquid chromatography
separation.

o Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated
molecules ([M+H]*) or sodium adducts ([M+Na]*). The high resolution allows for the
determination of the elemental composition of the molecule.[5]

2.3. Infrared (IR) Spectroscopy

 Instrumentation: IR spectra are recorded on a spectrometer such as a Bruker-Tensor-27
spectrometer or a Nicolet 5700 FT-IR microscope.[5][7]

o Sample Preparation: Samples are typically prepared as KBr pellets.

» Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000-400 cm—?)
to identify characteristic absorption bands of functional groups.

Visualizations
3.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
jatrophane diterpenoid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Jatrophane
Diterpenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8099212#spectroscopic-data-analysis-of-jatrophane-
4-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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